molecular formula C19H19F3N4O B11475949 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

5-[(3-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11475949
M. Wt: 376.4 g/mol
InChI Key: DTBXFWPXXSLROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the trifluoromethyl group. One common method involves the condensation of 3-methylpyridin-2-amine with a suitable aldehyde or ketone, followed by cyclization to form the imidazole ring. The trifluoromethyl group is then introduced using a reagent such as trifluoromethyl iodide under appropriate conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its trifluoromethyl group, in particular, imparts distinct chemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C19H19F3N4O

Molecular Weight

376.4 g/mol

IUPAC Name

5-[(3-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C19H19F3N4O/c1-3-12-26-16(14-9-5-4-6-10-14)25-18(17(26)27,19(20,21)22)24-15-13(2)8-7-11-23-15/h4-11H,3,12H2,1-2H3,(H,23,24)

InChI Key

DTBXFWPXXSLROY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(C1=O)(C(F)(F)F)NC2=C(C=CC=N2)C)C3=CC=CC=C3

Origin of Product

United States

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